molecular formula C20H24O8 B598288 Dihydroresveratrol 3-O-glucoside

Dihydroresveratrol 3-O-glucoside

Cat. No.: B598288
M. Wt: 392.4 g/mol
InChI Key: GMYAXWBDOODSNF-OUUBHVDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroresveratrol 3-O-glucoside (CAS: 100432-87-9) is a glycosylated derivative of dihydroresveratrol, a hydrogenated analog of resveratrol. Its molecular formula is C20H24O8, with a molecular weight of 392.4 g/mol . This compound is recognized for its role as an analytical standard in high-performance liquid chromatography (HPLC), requiring a purity of ≥95% for research applications . Naturally, it is found in Camellia sinensis var. assamica leaves and Polygonum cuspidatum rhizomes . Its glycosylation at the 3-OH position enhances stability and bioavailability compared to its aglycone form .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h3-9,16-26H,1-2,10H2/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYAXWBDOODSNF-OUUBHVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Resveratrol Precursors

The synthesis of dihydroresveratrol typically begins with the hydrogenation of resveratrol’s central double bond. Resveratrol itself is commonly prepared via Horner-Wadsworth-Emmons olefination between 3,5-dihydroxybenzaldehyde and a protected 4-methoxybenzyl phosphonate. For example, the reaction of 3,5-dihydroxybenzaldehyde with methyl 4-methoxybenzylphosphonate in the presence of potassium hydroxide yields resveratrol after deprotection. Subsequent hydrogenation using palladium on carbon (Pd/C) under hydrogen gas converts the stilbene moiety into a single bond, producing dihydroresveratrol.

A critical consideration is the timing of hydrogenation relative to glycosylation. Preliminary studies on resveratrol derivatives suggest that hydrogenation prior to glycosylation preserves the stereochemical integrity of the glucoside bond. For instance, in the synthesis of deoxyrhapontigenin-3-O-β-d-glucuronide, palladium-catalyzed coupling and subsequent hydrogenation steps were employed to maintain regioselectivity. Applying this logic, dihydroresveratrol could be synthesized first, followed by glucosidation at the 3-hydroxyl position.

Selective Glucosidation Strategies

Selective glucosidation of dihydroresveratrol’s 3-hydroxyl group requires protective group strategies to shield the 4′- and 5-hydroxyls. A method adapted from resveratrol glucuronide synthesis involves triacetylation of dihydroresveratrol using acetic anhydride and triethylamine, followed by selective deacetylation at the 3-position using ammonium acetate in methanol-THF. This yields 3-hydroxyl-exposed dihydroresveratrol, which is then subjected to glycosylation.

The glucosidation step typically employs trichloroacetimidate donors, such as peracetylated glucose trichloroacetimidate, under Lewis acid catalysis (e.g., BF₃·OEt₂). For example, resveratrol 3-O-β-D-glucuronide was synthesized using glucuronolactone-derived trichloroimidate. Substituting glucuronolactone with glucose donors would enable the formation of the desired glucoside. After glycosylation, global deprotection using sodium methoxide or enzymatic hydrolysis yields dihydroresveratrol 3-O-glucoside.

Table 1: Key Reaction Conditions for Chemical Glucosidation

StepReagents/ConditionsYield (%)Citation
TriacetylationAcetic anhydride, triethylamine, 0°C, 12 h85
Selective deacetylationNH₄OAc, MeOH-THF, 25°C, 6 h40
GlucosidationGlucose trichloroacetimidate, BF₃·OEt₂, CH₂Cl₂65
DeprotectionNaOMe/MeOH, 0°C, 2 h90

Enzymatic and Biocatalytic Methods

Glycosyltransferase-Mediated Synthesis

Enzymatic glycosylation offers a regioselective and environmentally friendly alternative to chemical methods. The glycosyltransferase YjiC from Bacillus licheniformis has demonstrated activity toward resveratrol, catalyzing the transfer of glucose from UDP-glucose to the 3-hydroxyl group. In a typical reaction, YjiC (50 μg/mL) is incubated with resveratrol (2 mM), UDP-glucose (4 mM), and MgCl₂ (10 mM) in Tris-Cl buffer (pH 8.0) at 37°C for 3 h, yielding resveratrol 3-O-β-D-glucoside with >70% conversion.

Adapting this system for dihydroresveratrol requires verifying substrate compatibility. Structural similarities between resveratrol and dihydroresveratrol suggest that YjiC may accept the hydrogenated analog, though reaction kinetics may differ. Preliminary trials could optimize UDP-glucose concentrations and reaction times to maximize yield.

Amylosucrase Applications

Amylosucrase from Deinococcus geothermalis (DGAS) has been utilized to glycosylate resveratrol using sucrose as a glucose donor. In a 24-h reaction at 45°C, DGAS (1 U/mL) converts resveratrol (5 mM) and sucrose (100 mM) into resveratrol α-glucoside with 35% yield. While this method predominantly forms α-anomers, engineering DGAS or screening homologous enzymes could shift selectivity toward β-glucoside formation.

Table 2: Comparative Analysis of Enzymatic Methods

EnzymeDonor SubstrateProduct RegiochemistryYield (%)Citation
YjiCUDP-glucoseβ-glucoside70
DGASSucroseα-glucoside35

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural confirmation of this compound relies on ¹H- and ¹³C-NMR. For the analogous deoxyrhapontigenin-3-O-β-d-glucuronide, characteristic signals include an anomeric proton at δ 4.92 ppm (d, J = 7.2 Hz) and a glucuronide carbonyl at δ 167.4 ppm. this compound is expected to exhibit similar patterns, with the anomeric proton of the glucose moiety appearing near δ 4.8–5.0 ppm and the aglycone’s aromatic protons between δ 6.4–7.5 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC methods developed for resveratrol glucuronides can be adapted for the glucoside. Using a C18 column with isocratic elution (acetonitrile:water, 28:72, 0.1% formic acid), the glucoside elutes at ~37 min, as observed for deoxyrhapontigenin-3-O-β-d-glucuronide . UV detection at 280 nm provides sufficient sensitivity for quantification.

Chemical Reactions Analysis

Types of Reactions: Dihydroresveratrol 3-O-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glucoside moiety or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Dihydroresveratrol 3-O-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dihydroresveratrol 3-O-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Aglycone Variants

Resveratrol 3-O-Glucoside (Piceid)
  • Structure: Glucosylation at the 3-OH position of resveratrol (non-hydrogenated backbone).
  • Molecular Formula : C20H22O8 (MW: 389.12 g/mol) .
  • Key Differences : The absence of hydrogenation in resveratrol’s central double bond reduces steric flexibility compared to dihydroresveratrol 3-O-glucoside. This structural variation impacts antioxidant capacity, with resveratrol derivatives generally showing higher radical scavenging activity .
Piceatannol 3-O-Glucoside
  • Structure: Glucosylation of piceatannol, a hydroxylated resveratrol analog.
  • Molecular Formula : C20H22O9 (MW: 405.12 g/mol) .
  • In DPPH assays, piceatannol derivatives exhibit superior activity to dihydroresveratrol glucosides .
4′-O-Resveratrol β-D-Glucoside
  • Structure : Glucosylation at the 4′-OH position of resveratrol.
  • Synthesis : Produced via microbial biotransformation using engineered E. coli strains .
  • Key Differences : The 4′-O-glycoside has distinct metabolic stability and absorption properties compared to 3-O-glycosides due to positional isomerism .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Retention Time (min) LogP GI Absorption BBB Penetration
This compound 392.4 4.428 ~1.2* Low No
Resveratrol 3-O-glucoside 389.12 23.802 ~1.5 Moderate Limited
Piceatannol 3-O-glucoside 405.12 4.428 ~0.8 Low No
trans-Resveratrol 3-O-glucuronide 403.10 10.023 ~−0.3 High No

*Estimated based on glycoside polarity.

  • GI Absorption : this compound and its hexoside analog exhibit low gastrointestinal absorption due to high polarity, limiting oral bioavailability .
  • BBB Penetration: None of these glycosides cross the blood-brain barrier, unlike their aglycones (e.g., resveratrol) .
Antioxidant Capacity
  • DPPH Assay : this compound shows moderate activity (TEAC ~0.8–1.0), lower than quercetin but comparable to dihydroresveratrol .
  • Superoxide Anion Scavenging: Less effective than piceatannol glucoside due to fewer hydroxyl groups .
Anti-Inflammatory Effects
  • Unlike cyanidin-3-O-glucoside, this compound lacks direct evidence in modulating macrophage polarization but shares low bioavailability challenges with other glycosides .

Biological Activity

Dihydroresveratrol 3-O-glucoside (DHRG) is a metabolite derived from resveratrol, a well-known polyphenolic compound recognized for its numerous health benefits. This article explores the biological activity of DHRG, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

DHRG is formed through the glucosylation of dihydroresveratrol, which itself is a metabolite of resveratrol. The conversion of resveratrol to its glucosides enhances its solubility and bioavailability, potentially increasing its therapeutic efficacy. DHRG exhibits various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Biological Activities

1. Antioxidant Activity
DHRG demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases. The antioxidant capacity of DHRG is believed to be superior to that of its parent compound, resveratrol, due to improved stability and bioavailability in biological systems .

2. Anti-inflammatory Effects
Research indicates that DHRG can modulate inflammatory responses. In animal models, it has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha while enhancing anti-inflammatory cytokines like IL-10 . This modulation may be linked to the activation of pathways involving the aryl hydrocarbon receptor (AHR), which plays a critical role in immune response regulation .

3. Anti-cancer Properties
DHRG exhibits potential anti-cancer effects by inhibiting tumor growth and promoting apoptosis in cancer cells. Studies have highlighted its ability to interfere with cell cycle progression and induce cell death in various cancer cell lines . The mechanisms involve the modulation of signaling pathways related to cell proliferation and survival.

The biological activities of DHRG can be attributed to several mechanisms:

  • Scavenging Free Radicals : DHRG's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Modulation of Signaling Pathways : It influences key signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways .
  • Gut Microbiota Interaction : DHRG may also affect gut microbiota composition, enhancing the production of beneficial metabolites like short-chain fatty acids which contribute to overall health .

Case Studies and Research Findings

Several studies have investigated the effects of DHRG:

  • In Vivo Studies : A study on mice with induced colitis demonstrated that DHRG administration significantly reduced inflammation and improved gut health by altering microbiota composition and enhancing the production of anti-inflammatory metabolites .
  • Cell Culture Experiments : In vitro experiments using cancer cell lines showed that DHRG inhibited proliferation and induced apoptosis through the activation of p53 signaling pathways .

Data Table: Comparative Biological Activities

Activity TypeThis compoundResveratrol
Antioxidant CapacityHighModerate
Anti-inflammatorySignificantModerate
Anti-cancerEffective in various cell linesEffective
BioavailabilityHigher due to glucosylationLower

Q & A

Basic Research Questions

Q. How is Dihydroresveratrol 3-O-glucoside identified and quantified in plant extracts?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) for precise identification and quantification. The compound’s CAS number (100432-87-9) and molecular formula (C20H24O8, MW 392.4) serve as critical reference parameters .
  • Validation : Cross-reference retention times and fragmentation patterns with authenticated standards (≥98% purity) to minimize false positives .

Q. What are the primary natural sources of this compound?

  • Sources : Isolated from Polygonum cuspidatum rhizomes (Japanese knotweed) and Camellia sinensis var. assamica (tea plant) .
  • Extraction Protocols : Optimize solvent systems (e.g., ethanol-water mixtures) and column chromatography for selective enrichment of phenolic glycosides .

Q. What are the stability and storage conditions for this compound in laboratory settings?

  • Stability : Store lyophilized powder at 2–8°C for ≤24 months. Solutions in DMSO or ethanol should be aliquoted and stored at −20°C for ≤2 weeks to prevent degradation .

Advanced Research Questions

Q. How does this compound metabolize in vivo, and what are its major metabolites?

  • Metabolic Pathways : In rats, the compound undergoes hydroxylation, dehydrogenation (to resveratrol), and phase II conjugation (glucuronidation, methylation). Key metabolites include resveratrol (M14) and glucuronide conjugates (M12), detected via LC-HRMS and validated with reference standards .
  • Experimental Design : Administer a single oral dose (e.g., 50 mg/kg) and collect bile/urine samples over 24 hours. Use hepatocyte incubations for in vitro metabolite profiling .

Q. What are the challenges in synthesizing this compound, and how can regioselective glycosylation be achieved?

  • Synthesis Strategy : Adapt glycosylation methods from resveratrol derivatives, such as trichloroimidate-mediated coupling. Optimize reaction conditions (e.g., base catalysts, temperature) to target the 3-O-position selectively .
  • Validation : Confirm regiochemistry via NMR (e.g., NOESY for spatial proximity of glycosidic bonds) and compare retention factors with natural isolates .

Q. How do researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Data Analysis : Scrutinize experimental variables:

  • Dosage : Low doses (≤10 µM) often show antioxidant effects, while high doses (>50 µM) may induce pro-oxidant responses due to redox cycling.
  • Model Systems : Cell-free assays (e.g., DPPH radical scavenging) vs. cellular models (e.g., HepG2) yield divergent results due to bioavailability and metabolic differences.
    • Recommendation : Standardize assays using physiologically relevant concentrations and include positive controls (e.g., ascorbic acid for antioxidants) .

Methodological Guidance

Q. What analytical techniques are optimal for structural elucidation of this compound derivatives?

  • Techniques :

  • NMR : 1D/2D experiments (¹H, ¹³C, HSQC, HMBC) to assign glycosidic linkages and aglycone positions.
  • HRMS : Orbitrap or Q-TOF systems for accurate mass determination (error <2 ppm) and MS/MS fragmentation mapping .
    • Case Study : Differentiation from isomers (e.g., resveratrol 12-C-glucoside) requires comparative analysis of NMR coupling constants and chromatographic behavior .

Q. How can researchers design dose-response studies to evaluate the compound’s anti-inflammatory effects?

  • Protocol :

Cell Models : Use LPS-stimulated macrophages (RAW 264.7) or primary monocytes.

Dosage Range : 1–100 µM, with pre-treatment (1–2 hours) prior to inflammatory stimuli.

Endpoints : Measure TNF-α/IL-6 secretion (ELISA) and NF-κB activation (luciferase reporter assays).

  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Normalize data to vehicle controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.